3-(Cyclopropylmethyl)cyclobutan-1-one
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Overview
Description
3-(Cyclopropylmethyl)cyclobutan-1-one is an organic compound with the molecular formula C9H14O It is characterized by a cyclobutanone ring substituted with a cyclopropylmethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)cyclobutan-1-one typically involves the cyclopropanation of a suitable precursor followed by cyclobutanone formation. One common method involves the reaction of cyclopropylmethyl bromide with a cyclobutanone precursor under basic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylmethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(Cyclopropylmethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)cyclobutan-1-one involves its interaction with various molecular targets. The cyclobutanone ring can participate in nucleophilic addition reactions, while the cyclopropylmethyl group can influence the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: Lacks the cyclopropylmethyl group, making it less sterically hindered.
Cyclopropylmethyl ketone: Contains a similar cyclopropylmethyl group but lacks the cyclobutanone ring.
Cyclopropylmethylcyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutanone ring.
Uniqueness
3-(Cyclopropylmethyl)cyclobutan-1-one is unique due to the combination of the cyclobutanone ring and the cyclopropylmethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(cyclopropylmethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-7(5-8)3-6-1-2-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXDMMWOQIYIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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